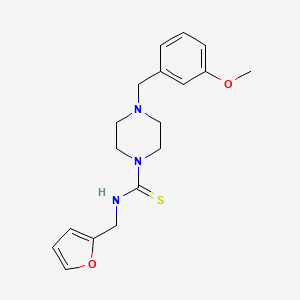
1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine, commonly known as BDZP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. BDZP is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin.
作用机制
BDZP acts as a reversible and competitive inhibitor of 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine, which is responsible for the metabolism of dopamine and serotonin in the brain. By inhibiting this compound, BDZP increases the levels of dopamine and serotonin, leading to enhanced neurotransmission and improved mood. BDZP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BDZP has been shown to have a variety of biochemical and physiological effects, including increased levels of dopamine and serotonin, enhanced neuroprotection, and improved cognitive function. It has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.
实验室实验的优点和局限性
One of the main advantages of BDZP is its high selectivity for 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine, which allows for specific targeting of this enzyme without affecting other enzymes or receptors in the brain. This makes it a valuable tool compound for studying the role of this compound in various physiological and pathological conditions. However, one limitation of BDZP is its relatively low potency compared to other this compound inhibitors, which may limit its usefulness in certain experimental settings.
未来方向
There are several future directions for research on BDZP, including the development of more potent and selective 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine inhibitors based on its structure, the investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems, and the exploration of its potential applications in the treatment of other neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective and anti-inflammatory effects, which may have implications for the development of novel therapies for various diseases.
合成方法
The synthesis of BDZP involves several steps, starting from the reaction of benzylamine with 1,3-benzodioxole-5-carbonyl chloride to form the intermediate benzyl 1,3-benzodioxole-5-carboxylate. This intermediate is then reacted with thioamide to yield BDZP. The overall reaction scheme is shown below:
科学研究应用
BDZP has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, it has been investigated as a lead compound for the development of novel 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine inhibitors for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In pharmacology, it has been used as a tool compound to study the role of this compound in the metabolism of neurotransmitters and the development of drug tolerance. In neuroscience, it has been studied for its effects on the dopaminergic and serotonergic systems, which are involved in mood regulation, reward processing, and addiction.
属性
IUPAC Name |
1,3-benzodioxol-5-yl-(4-benzylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c24-19(16-6-7-17-18(12-16)23-14-22-17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYXBFGDVHUQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770275.png)
![2-methyl-3-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5770278.png)

![7-nitro-2-(2-thienyl)-3-[(2-thienylmethylene)amino]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5770289.png)

![N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5770315.png)
![2-(ethylthio)-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5770323.png)
![1-(4-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5770331.png)


![N'-(2,4-dimethoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5770355.png)

![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5770382.png)